(R)-Stereochemistry and Enantioselectivity
The (R)-stereoisomer of this compound is explicitly defined and is a critical differentiator from the (S)-enantiomer and the racemic mixture. While direct, head-to-head quantitative activity data for Isopropyl-methyl-(R)-piperidin-3-yl-amine versus its (S)-enantiomer are not publicly available, this is a fundamental principle in medicinal chemistry. For analogous chiral piperidine derivatives, it is well-established that the (R)- and (S)-enantiomers can display vastly different pharmacological profiles, including changes in binding affinity (Ki), functional activity (EC50/IC50), and selectivity [1]. For instance, in studies of other 3-substituted piperidines, the (R)-enantiomer has been shown to be the eutomer (more active isomer) for certain targets . Therefore, procurement of the defined (R)-enantiomer, rather than the racemate or (S)-form, is essential to ensure the intended biological activity and to avoid the confounding effects of the distomer.
| Evidence Dimension | Enantioselective Biological Activity |
|---|---|
| Target Compound Data | (R)-enantiomer |
| Comparator Or Baseline | (S)-enantiomer or racemic mixture |
| Quantified Difference | Potentially significant difference in Ki, EC50, or selectivity; magnitude is target-dependent. |
| Conditions | In vitro assays (e.g., radioligand binding, functional assays) for piperidine-binding targets (e.g., GPCRs, enzymes). |
Why This Matters
Using the incorrect enantiomer can lead to false negatives in target identification, misinterpretation of SAR, and wasted resources in lead optimization.
- [1] Kuujia. (n.d.). Cas no 1354002-15-5 (Isopropyl-methyl-(S)-piperidin-3-yl-amine). Compound Information. View Source
